REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5](I)=[CH:4][N:3]=1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:36][Si:37]([C:40]#[CH:41])([CH3:39])[CH3:38]>C1COCC1.[Pd](Cl)Cl.[Cu](I)I>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:41]#[C:40][Si:37]([CH3:39])([CH3:38])[CH3:36])=[CH:4][N:3]=1
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Name
|
|
Quantity
|
66.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)I
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
39.3 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
palladium chloride
|
Quantity
|
4.9 g
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
the dark red oil remaining is subjected to fractional distillation
|
Type
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DISTILLATION
|
Details
|
The product is distilled over at 0.01 Torr and 100° C.
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C#C[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |